7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene is a fluorinated thiophene derivative. Thiophene derivatives are known for their diverse applications in various fields such as organic semiconductors, pharmaceuticals, and materials science. The incorporation of fluorine atoms into the thiophene ring enhances the compound’s chemical stability, lipophilicity, and bioavailability, making it a valuable compound for scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated thiophene derivatives, including 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene, can be achieved through various methods. One common approach involves the direct fluorination of thiophene rings using molecular fluorine (F2) or other fluorinating agents. For instance, the reaction of thiophene with fluorine at low temperatures can yield a mixture of fluorinated thiophenes . Another method involves the use of electrophilic fluorinating reagents such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3) to introduce fluorine atoms into the thiophene ring .
Industrial Production Methods
Industrial production of fluorinated thiophene derivatives often involves large-scale reactions using efficient and cost-effective fluorinating agents. The use of gaseous SF3+ as an electrophilic monofluorinating reagent has been reported as an effective method for the large-scale synthesis of fluorinated thiophenes . Additionally, the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate has been employed to synthesize 2-trifluoromethylbenzo[b]thiophenes .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo halogen dance reactions, where halogen atoms migrate within the thiophene ring under the influence of strong bases such as lithium diisopropylamide (LDA).
Electrophilic and Nucleophilic Reactions: The presence of fluorine atoms makes the compound susceptible to electrophilic and nucleophilic attacks, leading to the formation of various substituted thiophene derivatives.
Common Reagents and Conditions
Halogen Dance Reaction: Utilizes LDA to induce halogen migration within the thiophene ring.
Electrophilic Fluorination: Employs reagents such as SF4 or FClO3 to introduce fluorine atoms into the thiophene ring.
Major Products Formed
The major products formed from these reactions include various polyhalogenated thiophene derivatives, which can serve as intermediates for further functionalization and synthesis of complex molecular structures .
Wissenschaftliche Forschungsanwendungen
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene has several scientific research applications:
Organic Semiconductors: The compound is used in the development of organic semiconductors for electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Pharmaceuticals: Fluorinated thiophene derivatives exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: The compound is utilized in the fabrication of advanced materials with unique properties, such as corrosion inhibitors and photochromic compounds.
Wirkmechanismus
The mechanism of action of 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, fluorinated thiophene derivatives have been shown to act as selective inhibitors of histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression and cellular functions . Additionally, the compound’s fluorine atoms enhance its binding affinity to target proteins, leading to improved efficacy and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrafluorothiophene: Another fluorinated thiophene derivative with similar applications in organic semiconductors and pharmaceuticals.
2-Trifluoromethylbenzo[b]thiophene: A compound with a trifluoromethyl group, used in the synthesis of advanced materials and pharmaceuticals.
Uniqueness
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene is unique due to its specific arrangement of fluorine atoms and the presence of a difluoromethyl group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H3F7S |
---|---|
Molekulargewicht |
276.18 g/mol |
IUPAC-Name |
7-(difluoromethyl)-2,2,3,3,6-pentafluoro-1-benzothiophene |
InChI |
InChI=1S/C9H3F7S/c10-4-2-1-3-6(5(4)7(11)12)17-9(15,16)8(3,13)14/h1-2,7H |
InChI-Schlüssel |
YTEZNQMWNOVMGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(C(S2)(F)F)(F)F)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.